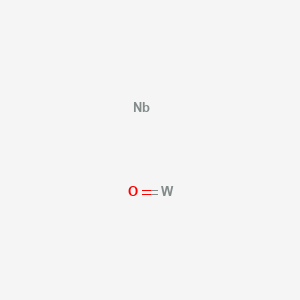
Niobium--oxotungsten (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niobium–oxotungsten (1/1) is a compound formed by the combination of niobium and tungsten in a 1:1 ratio. This compound is known for its unique properties, including high stability and significant potential in various scientific and industrial applications. The molecular formula for niobium–oxotungsten (1/1) is NbOW, and it has an average mass of 292.746 Da .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of niobium–oxotungsten (1/1) typically involves the reaction of niobium and tungsten oxides under controlled conditions. One common method is the solid-state reaction, where niobium oxide (Nb2O5) and tungsten oxide (WO3) are mixed in stoichiometric amounts and heated at high temperatures to form the desired compound .
Industrial Production Methods: Industrial production of niobium–oxotungsten (1/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or liquid-liquid extraction to ensure high purity and yield. These methods allow for precise control over the reaction conditions, leading to the formation of high-quality niobium–oxotungsten (1/1) suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Niobium–oxotungsten (1/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of niobium and tungsten, which can exist in multiple oxidation states.
Common Reagents and Conditions:
Oxidation: Niobium–oxotungsten (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxides, while reduction can produce lower oxidation state compounds .
Wissenschaftliche Forschungsanwendungen
Niobium–oxotungsten (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Wirkmechanismus
The mechanism by which niobium–oxotungsten (1/1) exerts its effects involves its ability to interact with various molecular targets and pathways. For example, in catalytic applications, the compound can facilitate electron transfer processes, enhancing the efficiency of chemical reactions. In biomedical applications, niobium–oxotungsten (1/1) can interact with cellular components, leading to targeted therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Niobium Oxide (Nb2O5): Known for its high refractive index and used in optical applications.
Tungsten Oxide (WO3): Widely used in electrochromic devices and as a catalyst in various chemical reactions
Uniqueness: Niobium–oxotungsten (1/1) stands out due to its combined properties of niobium and tungsten, offering enhanced stability, catalytic activity, and potential for diverse applications. The synergy between niobium and tungsten in this compound provides unique advantages over individual oxides .
Eigenschaften
CAS-Nummer |
37268-50-1 |
|---|---|
Molekularformel |
NbOW |
Molekulargewicht |
292.75 g/mol |
IUPAC-Name |
niobium;oxotungsten |
InChI |
InChI=1S/Nb.O.W |
InChI-Schlüssel |
QONMOXAMRUZUCK-UHFFFAOYSA-N |
Kanonische SMILES |
O=[W].[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



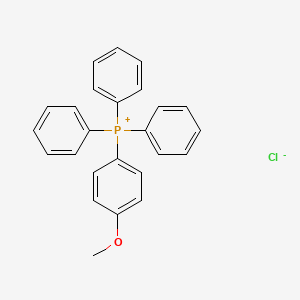
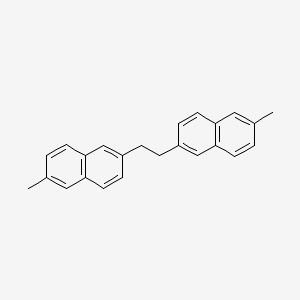


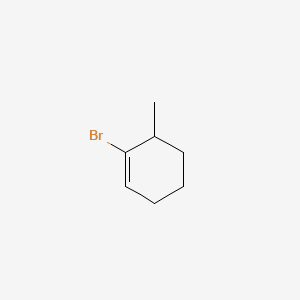
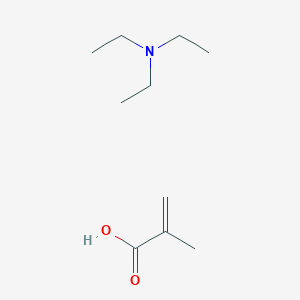
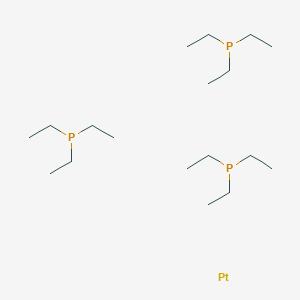
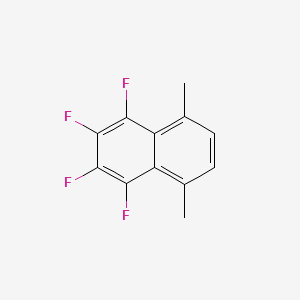

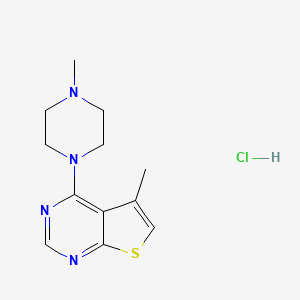

![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)

